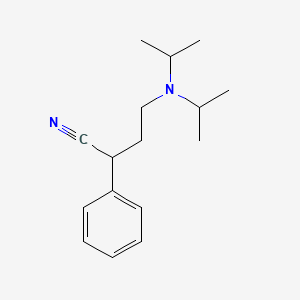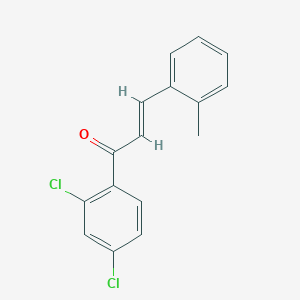
(2E)-1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one
Vue d'ensemble
Description
(2E)-1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one, also known as DCPM, is a chemical compound that has been widely used in scientific research due to its unique properties. DCPM is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 116-118°C.
Mécanisme D'action
The mechanism of action of (2E)-1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one is not fully understood, but it is believed to act as an inhibitor of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. Prostaglandins and leukotrienes are lipid mediators that play important roles in inflammation and immune response. Inhibition of these enzymes by (2E)-1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one may have potential therapeutic applications in the treatment of inflammatory diseases.
Effets Biochimiques Et Physiologiques
Studies have shown that (2E)-1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one has anti-inflammatory and analgesic effects in animal models. It has been found to reduce the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the biosynthesis of prostaglandins. (2E)-1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one has also been found to have antioxidant properties and to protect against oxidative stress-induced cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one has several advantages as a research tool. It is readily available and relatively inexpensive, making it an attractive starting material for the synthesis of other compounds. It is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, (2E)-1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one has some limitations as well. It is not water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several potential future directions for research involving (2E)-1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one. One area of interest is the development of novel compounds based on the structure of (2E)-1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one with improved therapeutic properties. Another area of interest is the investigation of the mechanism of action of (2E)-1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one and its potential targets in the inflammatory pathway. Additionally, further studies are needed to determine the safety and efficacy of (2E)-1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one and related compounds in animal models and eventually in humans.
Applications De Recherche Scientifique
(2E)-1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one has been used in various scientific research studies due to its unique properties. It is commonly used as a starting material for the synthesis of other compounds, such as chalcones and flavones, which have been found to have potential therapeutic applications. (2E)-1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one has also been used as a ligand in coordination chemistry studies and as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c1-11-4-2-3-5-12(11)6-9-16(19)14-8-7-13(17)10-15(14)18/h2-10H,1H3/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJSNCFEMSUPQS-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




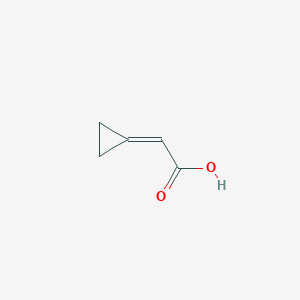
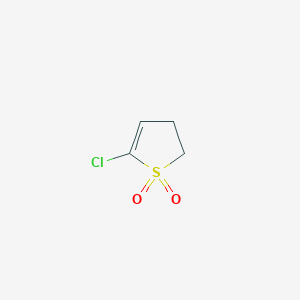

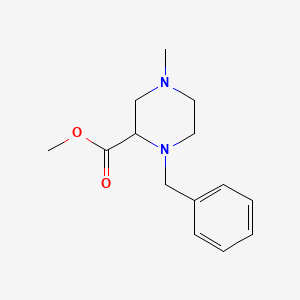
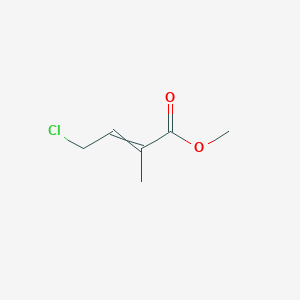

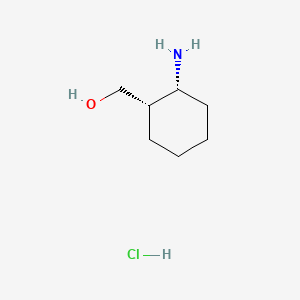
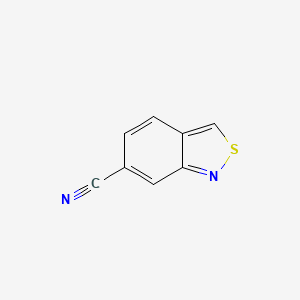
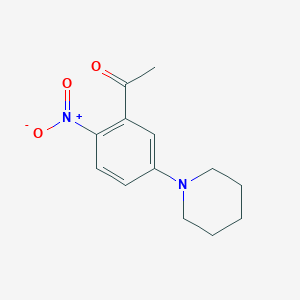
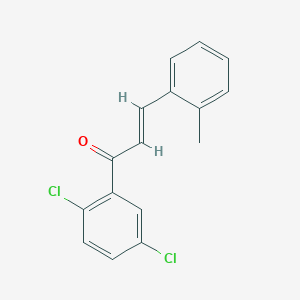
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dichlorophenyl)prop-2-en-1-one](/img/structure/B3145231.png)

